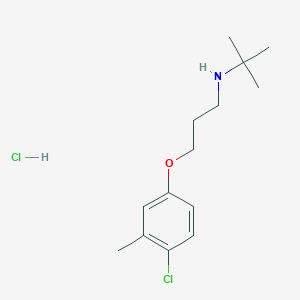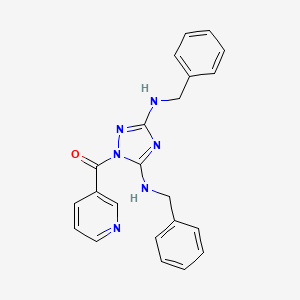
ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate, also known as CTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CTDP is a piperidine-based compound that belongs to the class of furanone derivatives.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate exerts its biological effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal studies, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to reduce inflammation and pain. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms underlying various physiological processes. However, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate also has some limitations. It is relatively expensive to produce, and its biological effects can be difficult to study in vivo due to its poor solubility in water.
Orientations Futures
There are several potential future directions for research on ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate. One area of interest is the development of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate-based drugs for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate and its effects on various physiological processes. Finally, there is potential for the development of new synthetic methods for the production of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate that are more cost-effective and environmentally friendly.
Méthodes De Synthèse
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 2-methyl-3-furoic acid to produce 2-(2-chlorobenzyl)-2-methyl-3-furoic acid. This intermediate is then reacted with piperidine and ethyl chloroformate to produce ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate. The synthesis of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-3-26-20(25)21(14-16-6-4-5-7-18(16)22)9-11-23(12-10-21)19(24)17-8-13-27-15(17)2/h4-8,13H,3,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTMQQOZPBXTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC=C2)C)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)

![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)

![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)